molecular formula C11H12OS2 B13083647 (3,5-Dimethylthiophen-2-yl)(thiophen-2-yl)methanol

(3,5-Dimethylthiophen-2-yl)(thiophen-2-yl)methanol

Cat. No.: B13083647
M. Wt: 224.3 g/mol
InChI Key: LLWLHEDCDUEZHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dimethylthiophen-2-yl)(thiophen-2-yl)methanol is a heterocyclic compound that features two thiophene rings, one of which is substituted with two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethylthiophen-2-yl)(thiophen-2-yl)methanol typically involves the following steps:

    Formation of the Thiophene Rings: The thiophene rings can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide.

    Methylation: The thiophene ring is then methylated at the 3 and 5 positions using methyl iodide in the presence of a strong base like sodium hydride.

    Coupling Reaction: The two thiophene rings are coupled together through a Grignard reaction, where one thiophene ring is converted to a Grignard reagent and then reacted with the other thiophene ring substituted with a formyl group.

    Reduction: The final step involves the reduction of the formyl group to a hydroxyl group using a reducing agent like sodium borohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can undergo reduction reactions, where the hydroxyl group can be reduced to a methyl group using strong reducing agents like lithium aluminum hydride.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring can be replaced with various substituents using reagents like halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: (3,5-Dimethylthiophen-2-yl)(thiophen-2-yl)ketone.

    Reduction: (3,5-Dimethylthiophen-2-yl)(thiophen-2-yl)methane.

    Substitution: Various substituted thiophene derivatives depending on the substituent used.

Scientific Research Applications

(3,5-Dimethylthiophen-2-yl)(thiophen-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of (3,5-Dimethylthiophen-2-yl)(thiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and microbial pathways.

    Pathways Involved: It may modulate signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

    2,5-Dimethylthiophene: A simpler thiophene derivative with two methyl groups at the 2 and 5 positions.

    Thiophen-2-ylmethanol: A thiophene derivative with a hydroxymethyl group at the 2 position.

    3,5-Dimethylthiophen-2-yl)(thiophen-2-yl)ketone: An oxidized form of the compound with a carbonyl group instead of a hydroxyl group.

Uniqueness: (3,5-Dimethylthiophen-2-yl)(thiophen-2-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C11H12OS2

Molecular Weight

224.3 g/mol

IUPAC Name

(3,5-dimethylthiophen-2-yl)-thiophen-2-ylmethanol

InChI

InChI=1S/C11H12OS2/c1-7-6-8(2)14-11(7)10(12)9-4-3-5-13-9/h3-6,10,12H,1-2H3

InChI Key

LLWLHEDCDUEZHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C(C2=CC=CS2)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.